3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea and a haloketone.
Attachment of the Benzamide Group: The thiazole intermediate can then be reacted with a benzoyl chloride derivative to form the benzamide linkage.
Introduction of the Pyrrolidinone Moiety: Finally, the pyrrolidinone group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This often involves:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry explores such compounds for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)benzamide
Uniqueness
The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-21-14-15-22(31)29(21)20-13-7-12-19(16-20)25(32)28-26-27-23(17-8-3-1-4-9-17)24(33-26)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVVLMULCOSUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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